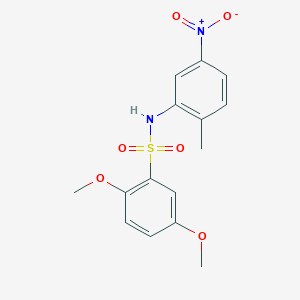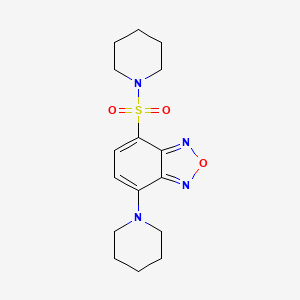![molecular formula C12H17N3O2S2 B4655512 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4655512.png)
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide
Overview
Description
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the Ethyl and Methyl Groups: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Thiophene Ring: The thiophene ring is synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.
Sulfonamide Formation: The final step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide: Contains a phenoxyacetamide group instead of a sulfonamide group.
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide: Contains a furan-2-carboxamide group instead of a thiophenesulfonamide group.
Uniqueness
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide is unique due to the presence of both a pyrazole ring and a thiophene ring, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S2/c1-4-15-10(2)11(8-13-15)9-14(3)19(16,17)12-6-5-7-18-12/h5-8H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHDEHLDVZDHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isobutyl-5,6-dimethyl-7-(4-methyl-2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4655433.png)
![2-hydroxy-5-[(4-sulfamoylphenyl)sulfamoyl]benzoic Acid](/img/structure/B4655447.png)
![N-(3-chlorophenyl)-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4655448.png)
![ethyl 1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4655451.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2,3-dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4655458.png)
![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4655461.png)
![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(4-morpholinyl)ethyl]glycinamide](/img/structure/B4655473.png)
![N-cyclododecyl-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide](/img/structure/B4655486.png)
![3-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4-propyl-4H-1,2,4-triazole](/img/structure/B4655493.png)
![4-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4655518.png)
![2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4655521.png)
![2-(2-Chlorophenoxy)-N-{1-methyl-2-[(pyrrolidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide](/img/structure/B4655528.png)
